3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride
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Overview
Description
“3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride” is a chemical compound with the CAS Number: 856989-36-1 . It has a molecular weight of 207.58 . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications
Synthesis of Fluorinated Amino Acids
Research has demonstrated the use of 3-amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride in the stereoselective synthesis of fluorinated amino acids. Pigza, Quach, and Molinski (2009) successfully synthesized valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involved conversion to a chiral oxazoline, followed by oxidative rearrangement and hydrogenolysis-hydrolysis, yielding configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).
Development of Bioactive Compounds
Melnykov et al. (2019) developed an efficient method for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones, which are promising scaffolds in the design of bioactive compounds. They used 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters in their synthesis, demonstrating the compound's utility in developing novel bioactive structures (Melnykov et al., 2019).
Chemoenzymatic Synthesis
Andruszkiewicz, Barrett, and Silverman (1990) conducted chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids, which involved the enantioselective hydrolysis of dimethyl 3-methylglutarate. This synthesis route indicates the potential application of this compound in chemoenzymatic processes (Andruszkiewicz, Barrett, & Silverman, 1990).
Novel Asymmetric Synthesis Methods
Soloshonok et al. (2006) developed an asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid. This synthesis involved a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating the compound's role in novel asymmetric synthesis methods and its potential application in large-scale synthesis (Soloshonok, Ohkura, & Yasumoto, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Properties
IUPAC Name |
3-amino-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-4(9,2-3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESUPHVGAGFUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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